4,6-Diaminonicotinic acid
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Overview
Description
4,6-Diaminonicotinic acid is an organic compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol It is a derivative of nicotinic acid, characterized by the presence of two amino groups at the 4 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminonicotinic acid typically involves the nitration of nicotinic acid followed by reduction. The nitration process introduces nitro groups at the desired positions, which are subsequently reduced to amino groups. The reaction conditions often include the use of concentrated nitric acid for nitration and hydrogenation catalysts for the reduction step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,6-Diaminonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The amino groups in this compound can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation catalysts such as palladium on carbon are frequently used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
4,6-Diaminonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-Diaminonicotinic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound also participates in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
4-Aminonicotinic Acid: Similar in structure but with only one amino group.
6-Aminonicotinic Acid: Another derivative with a single amino group at the 6 position.
Uniqueness
4,6-Diaminonicotinic acid is unique due to the presence of two amino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
75776-48-6 |
---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4,6-diaminopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11)(H4,7,8,9) |
InChI Key |
FUEWJOFERVOKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C(=O)O)N |
Origin of Product |
United States |
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